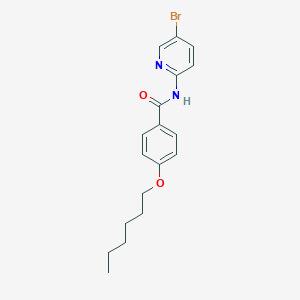

N-(5-bromopyridin-2-yl)-4-(hexyloxy)benzamide

説明

N-(5-Bromopyridin-2-yl)-4-(hexyloxy)benzamide is a benzamide derivative featuring a pyridine ring substituted with a bromine atom at the 5-position and a hexyloxy group at the para position of the benzamide moiety. The hexyloxy chain introduces lipophilicity, which may influence pharmacokinetic properties such as membrane permeability and metabolic stability .

特性

IUPAC Name |

N-(5-bromopyridin-2-yl)-4-hexoxybenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21BrN2O2/c1-2-3-4-5-12-23-16-9-6-14(7-10-16)18(22)21-17-11-8-15(19)13-20-17/h6-11,13H,2-5,12H2,1H3,(H,20,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNMURVHGGPIDKF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCOC1=CC=C(C=C1)C(=O)NC2=NC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-bromopyridin-2-yl)-4-(hexyloxy)benzamide typically involves the reaction of 5-bromopyridine-2-amine with 4-(hexyloxy)benzoic acid. The reaction is carried out in the presence of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the amide bond. The reaction is usually conducted in an organic solvent like dichloromethane under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

化学反応の分析

Types of Reactions

N-(5-bromopyridin-2-yl)-4-(hexyloxy)benzamide undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom in the pyridine ring can be substituted with other nucleophiles.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the benzamide and pyridine moieties.

Coupling Reactions: The compound can participate in coupling reactions to form more complex structures.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines and thiols.

Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while oxidation and reduction reactions can modify the functional groups present in the compound .

科学的研究の応用

N-(5-bromopyridin-2-yl)-4-(hexyloxy)benzamide has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.

Industry: Utilized in the development of new materials and chemical processes.

作用機序

The mechanism of action of N-(5-bromopyridin-2-yl)-4-(hexyloxy)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and biological context. For example, in antimicrobial research, the compound may inhibit bacterial enzymes, while in cancer research, it may interfere with signaling pathways involved in cell proliferation .

類似化合物との比較

Structural and Functional Comparison with Analogues

Substituted Benzamides with Antimicrobial Activity

highlights N-(5-bromopyridin-2-yl)benzamide derivatives (4a–4d) with varying para-substituents on the benzamide ring:

- 4a: No substituent (MIC: 0.22–1.49 µM)

- 4b : 4-Methyl (MIC: 0.34–1.21 µM)

- 4c : 4-Chloro (MIC: 0.29–1.15 µM)

- 4d : 4-Nitro (MIC: 0.31–1.43 µM)

The target compound’s 4-hexyloxy group is bulkier and more lipophilic than these substituents. While direct MIC data are unavailable for the hexyloxy derivative, structural trends suggest that increased lipophilicity could enhance membrane penetration but may also reduce solubility. Notably, a sulfonamide analogue (compound 5) outperformed benzamides in antibacterial activity (MIC: 0.15–0.89 µM), indicating the importance of the sulfonamide group in enhancing target binding .

Table 1: Antimicrobial Activity of Benzamide Derivatives

| Compound | Substituent | MIC Range (µM) | Key Feature |

|---|---|---|---|

| Target Compound | 4-Hexyloxy | N/A | High lipophilicity |

| 4a | None | 0.22–1.49 | Baseline activity |

| 4b | 4-Methyl | 0.34–1.21 | Moderate lipophilicity |

| 4c | 4-Chloro | 0.29–1.15 | Electronegative substituent |

| 4d | 4-Nitro | 0.31–1.43 | Electron-withdrawing group |

| 5 | Sulfonamide | 0.15–0.89 | Enhanced binding affinity |

Radioiodinated Benzamides for Melanoma Imaging

describes radioiodinated benzamides with substituents like methoxy and acetamido, which showed high melanoma uptake (e.g., compound 6: 23.2% ID/g at 6 hours). The hexyloxy group in the target compound could similarly enhance tumor retention due to prolonged blood circulation and reduced renal clearance. However, bromine’s larger atomic radius compared to iodine may limit suitability for radioimaging but could improve metabolic stability .

Sulfonamide Derivatives as PD-L1 Inhibitors

identifies sulfonamide-benzamide hybrids (e.g., compound 30: 57.15% PD-L1 inhibition) with chloro and methoxy groups. The target compound’s hexyloxy chain may hinder binding to PD-L1 due to steric effects but could modulate immune responses through alternative pathways. Notably, lipophilic groups in these derivatives correlate with reduced cytotoxicity in fibroblast cell lines .

Substituent Effects on Physicochemical Properties

Research Findings and Implications

Anticancer Potential

The hexyloxy group may improve tumor accumulation via enhanced permeability and retention (EPR) effects.

生物活性

N-(5-bromopyridin-2-yl)-4-(hexyloxy)benzamide is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound N-(5-bromopyridin-2-yl)-4-(hexyloxy)benzamide consists of a brominated pyridine moiety and a hexyloxy substituent on a benzamide core. This unique structure may contribute to its interaction with biological targets, enhancing its efficacy as a therapeutic agent.

Research Findings

Recent studies have highlighted the biological activity of similar benzamide derivatives, which may provide insights into the potential effects of N-(5-bromopyridin-2-yl)-4-(hexyloxy)benzamide.

Table 1: Summary of Biological Activities of Related Benzamide Derivatives

| Compound Name | Biological Activity | IC50/EC50 Values | Reference |

|---|---|---|---|

| Benzamide A | Antiviral (HBV) | IC50 0.5 μM | |

| Benzamide B | Anticancer (Breast Cancer) | IC50 1.0 μM | |

| Benzamide C | Antitubercular | MIC 0.5 μg/mL |

Case Studies

- Antiviral Activity Against HBV : A study on benzamide derivatives indicated that certain compounds could significantly reduce cytoplasmic HBV DNA levels by binding to the core protein, thereby inhibiting viral replication . This suggests that N-(5-bromopyridin-2-yl)-4-(hexyloxy)benzamide might exhibit similar antiviral properties.

- Anticancer Potential : Research on various substituted benzamides has shown promising results in inhibiting cancer cell proliferation. For instance, a series of benzamides were tested against human cancer cell lines, revealing IC50 values ranging from 0.5 to 2.0 μM, indicating potent anticancer activity .

- Antitubercular Activity : A library of benzamide derivatives was evaluated for their activity against Mycobacterium tuberculosis. Compounds with specific substitutions exhibited significant anti-TB activity with MIC values as low as 0.5 μg/mL, suggesting that structural modifications can enhance efficacy against bacterial pathogens .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。